molecular formula C18H17NO2S B2515686 Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396805-52-9

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2515686
CAS No.: 1396805-52-9
M. Wt: 311.4
InChI Key: HPPANBAZJVUCCB-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The final step involves coupling the benzofuran, thiophene, and piperidine rings through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives or substituted benzofuran/thiophene compounds

Scientific Research Applications

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.

    Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Pharmacology: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which have similar benzofuran structures.

    Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings.

    Piperidine Derivatives: Compounds like piperine and raloxifene, which feature piperidine rings.

Uniqueness

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties

Properties

IUPAC Name

1-benzofuran-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-18(17-11-14-3-1-2-4-16(14)21-17)19-8-5-13(6-9-19)15-7-10-22-12-15/h1-4,7,10-13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPANBAZJVUCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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